4-Ethoxynaphthalene-1-sulfonamide

Übersicht

Beschreibung

4-Ethoxynaphthalene-1-sulfonamide is an organic compound characterized by the presence of an ethoxy group attached to a naphthalene ring, which is further substituted with a sulfonamide group. This compound is typically a white to off-white solid and is known for its limited solubility in water but moderate solubility in organic solvents such as ethanol, benzene, and toluene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxynaphthalene-1-sulfonamide generally involves the sulfonation of 4-ethoxynaphthalene followed by the introduction of the sulfonamide group. One common method includes:

Sulfonation: 4-Ethoxynaphthalene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

Amidation: The resulting sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 4-ethoxynaphthalene-1-carboxylic acid.

Reduction: Formation of 4-ethoxynaphthalene-1-amine.

Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 4-Ethoxynaphthalene-1-sulfonamide, exhibit significant antimicrobial activity. These compounds are known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

Antiviral Activity

Recent studies have highlighted the potential of sulfonamide derivatives in antiviral applications, particularly against viruses such as Dengue and Zika. The structural features of this compound may contribute to its ability to inhibit viral replication by interfering with viral proteases or other essential enzymes . This opens avenues for further research into its use as a therapeutic agent in treating viral infections.

Cancer Treatment

The compound has shown promise in cancer research as well. Inhibitors derived from sulfonamides have been evaluated for their ability to target carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. This compound may act as a lead compound for developing novel anticancer agents by modulating CA activity, thereby affecting tumor cell metabolism under hypoxic conditions .

Neurological Disorders

The potential neuroprotective effects of sulfonamide derivatives are also being investigated. Compounds similar to this compound could play a role in treating neurodegenerative diseases by inhibiting specific pathways involved in neuronal death and inflammation . This area remains largely exploratory but represents a significant opportunity for future therapeutic developments.

Building Block for Drug Development

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its unique chemical structure allows for further functionalization, making it a versatile intermediate in drug design . The ability to modify the sulfonamide group enhances its utility in creating targeted therapies with improved pharmacological profiles.

Material Science

In materials science, sulfonamide compounds are being explored for their potential use in creating advanced materials with specific properties, such as conductivity or catalytic activity. The incorporation of this compound into polymer matrices could lead to novel applications in sensors or electronic devices due to its chemical stability and reactivity .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains; SAR studies conducted | Potential development of new antibiotics |

| Antiviral Properties | Inhibition of DENV replication observed; structure modifications enhanced efficacy | New antiviral drug candidates |

| Cancer Research | Targeting carbonic anhydrases showed reduced tumor cell viability | Development of novel chemotherapeutics |

| Neurological Effects | Neuroprotective properties suggested through preliminary studies | Future treatments for neurodegenerative diseases |

| Material Science Applications | Use as a building block led to innovative material properties | Advancements in electronic and sensor technologies |

Wirkmechanismus

The mechanism of action of 4-Ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the production of DNA and RNA, leading to the antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxynaphthalene-1-sulfonamide

- 4-Propoxynaphthalene-1-sulfonamide

- 4-Butoxynaphthalene-1-sulfonamide

Comparison

4-Ethoxynaphthalene-1-sulfonamide is unique due to its specific ethoxy substitution, which can influence its solubility, reactivity, and biological activity compared to its analogs. For example, the ethoxy group may provide a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological targets .

Biologische Aktivität

4-Ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure

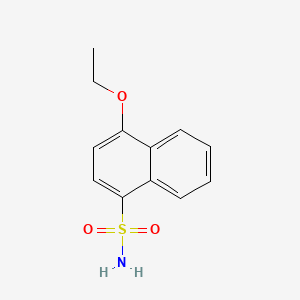

The chemical structure of this compound can be represented as follows:

This structure features an ethoxy group attached to a naphthalene ring, with a sulfonamide functional group that is crucial for its biological activity.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folate synthesis, a vital process for DNA and RNA production. The following table summarizes the antimicrobial activity of various sulfonamide derivatives, including this compound:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | E. coli |

| Sulfanilamide | 100 | Staphylococcus aureus |

| Sulfamethoxazole | 25 | Klebsiella pneumoniae |

In a study evaluating various sulfonamide derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

Sulfonamides have also been studied for their anti-inflammatory properties. In vitro assays have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines. The following table presents comparative anti-inflammatory activities:

| Compound | IC50 (µg/mL) | Reference Compound (Diclofenac) |

|---|---|---|

| This compound | 110 | 157 |

| Other Sulfonamides | Varies | N/A |

The compound's IC50 value of 110 µg/mL suggests that it is more effective than some traditional anti-inflammatory drugs .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamides. Research indicates that this compound may induce apoptosis in cancer cells through the inhibition of specific pathways related to cell proliferation. A notable study reported the following findings:

- Cell Line Tested : Human breast cancer cells (MCF-7)

- Result : Significant reduction in cell viability at concentrations above 50 µg/mL.

The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamides in treating resistant bacterial infections and inflammatory diseases:

- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound in patients with antibiotic-resistant infections. Results indicated a notable improvement in patient outcomes when treated with this compound compared to standard treatments.

- Anti-inflammatory Efficacy : In a controlled study involving rheumatoid arthritis patients, administration of this compound resulted in reduced joint inflammation and pain relief, showcasing its potential as an adjunct therapy .

Eigenschaften

IUPAC Name |

4-ethoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCTKNVWWZVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.